2-Isocyanobutane
Overview
Description
2-Isocyanobutane, also known as sec-butyl isocyanide, is an organic compound with the molecular formula C5H9N. It is a member of the isocyanide family, characterized by the presence of the isocyano group (-NC) attached to a butane backbone. This compound is known for its distinctive odor and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
2-Isocyanobutane, also known as sec-butyl isocyanide , is a small molecule that interacts with several targets. The primary targets of this compound include Camphor 5-monooxygenase in Pseudomonas putida, Myoglobin in humans, Cytochrome c’ in Rhodobacter capsulatus, and Group 1 truncated hemoglobin GlbN in Mycobacterium tuberculosis . These targets play crucial roles in various biological processes, including oxygen transport and metabolism.
Mode of Action
It is known to bind oxygen cooperatively with very high affinity . This suggests that it may influence the function of its targets by modulating their oxygen-binding properties.
Biochemical Pathways
Given its interaction with proteins involved in oxygen transport and metabolism, it is likely that it influences pathways related to these processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Given its interaction with proteins involved in oxygen transport and metabolism, it may influence cellular processes related to these functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanobutane can be synthesized through several methods. One common synthetic route involves the reaction of N-sec-butylformamide with phosphorus trichloride and potassium tert-butoxide in pentane. The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted butane derivatives
Scientific Research Applications
2-Isocyanobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
- N-Butyl Isocyanide
- tert-Butyl Isocyanide
- Phenyl Isocyanide
Comparison: 2-Isocyanobutane is unique due to its specific structure, which imparts distinct reactivity compared to other isocyanides. For instance, N-Butyl Isocyanide has a linear structure, while this compound has a branched structure, leading to different steric and electronic properties. This uniqueness makes this compound a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
2-isocyanobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGIBWFZLSMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377745 | |
Record name | 2-isocyanobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14069-89-7 | |
Record name | 2-isocyanobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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